2-Cyano-N-thiazol-2-yl-acetamide

Description

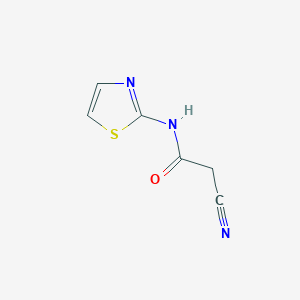

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPNFPWMLPHDQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351192 | |

| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90158-62-6 | |

| Record name | 2-Cyano-N-thiazol-2-yl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyano-N-thiazol-2-yl-acetamide: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Cyano-N-thiazol-2-yl-acetamide (CAS No. 90158-62-6). This compound serves as a critical intermediate in the synthesis of various heterocyclic systems, particularly those with applications in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound featuring a central thiazole ring linked to a cyanoacetamide functional group. While extensive experimental data is not uniformly available in the public domain, a combination of catalog information and computed properties provides a solid foundation for its chemical identity and behavior.

Identifiers and General Properties

The fundamental identifiers and molecular properties of this compound are summarized below.

| Property | Value | Citation(s) |

| IUPAC Name | 2-cyano-N-(1,3-thiazol-2-yl)acetamide | [1] |

| CAS Number | 90158-62-6 | [2][3] |

| Molecular Formula | C₆H₅N₃OS | [1][3] |

| Molecular Weight | 167.19 g/mol | [1][4] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CC#N | [1] |

| InChI Key | ZSPNFPWMLPHDQS-UHFFFAOYSA-N | [1] |

| Synonyms | 2-Cyano-N-(thiazol-2-yl)acetamide, N-(1,3-thiazol-2-yl)cyanoacetamide, 2-(cyanoacetylamino)thiazole | [1] |

Physicochemical Properties

Experimental physicochemical data such as melting point and solubility are not consistently reported in peer-reviewed literature. The data presented below are primarily computed properties sourced from comprehensive chemical databases. For context, related N-substituted cyanoacetamides are typically crystalline solids.[5]

| Property | Value / Description | Citation(s) |

| Physical State | Solid (predicted) | |

| Melting Point | Data not available in cited literature. | [6][7] |

| Boiling Point | Data not available. | [7] |

| Solubility | Data not available. Related compounds show preference for polar organic solvents. | [6] |

| XLogP3 (Computed) | 1.2 | [1] |

| Topological Polar Surface Area | 94 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

This compound is a key synthetic intermediate. Its preparation is most commonly achieved through the condensation of 2-aminothiazole with a cyanoacetic acid equivalent.

Synthesis Workflow Diagram

The following diagram illustrates a common and effective laboratory-scale synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is based on established methods for the synthesis of N-substituted cyanoacetamides from aminothiazoles.

Objective: To synthesize this compound.

Materials:

-

2-Aminothiazole (1.0 equiv.)

-

Ethyl cyanoacetate (1.0 equiv.)

-

Sodium metal (1.0 equiv.)

-

Absolute ethanol (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equiv.) in small portions to a flask containing absolute ethanol. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted and dissolved to form a clear solution of sodium ethoxide.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 2-aminothiazole (1.0 equiv.) and ethyl cyanoacetate (1.0 equiv.).

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting residue or precipitate can then be subjected to further purification.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dioxane) to yield the final product, this compound, as a solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as Melting Point, NMR (¹H, ¹³C), IR spectroscopy, and Mass Spectrometry.

Chemical Reactivity and Applications

The primary utility of this compound in drug discovery is its role as a versatile building block. The active methylene group (the -CH₂- between the carbonyl and cyano groups) is particularly reactive and serves as a handle for constructing more complex molecules.

A key reaction is the Knoevenagel condensation , where the active methylene group condenses with an aldehyde or ketone in the presence of a basic catalyst (e.g., piperidine) to form a new carbon-carbon double bond. This reaction is widely used to synthesize a variety of α,β-unsaturated cyanoacrylamides, many of which have been investigated for their potent biological activities.

Biological Significance and Key Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives are of high interest in drug development, particularly as anticancer agents. The 2-aminothiazole core is a "privileged scaffold" found in numerous FDA-approved drugs. Derivatives synthesized from this core compound have been shown to target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in many human cancers.[5] Derivatives of this compound have been developed as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR.[6]

VEGFR2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of pro-angiogenic signals.[8] Thiazole-containing compounds derived from this compound have been synthesized and evaluated as inhibitors of VEGFR-2 kinase activity, thereby blocking downstream signaling required for endothelial cell proliferation and migration.

References

- 1. 2-cyano-N-(1,3-thiazol-2-yl)acetamide | C6H5N3OS | CID 693166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. ache.org.rs [ache.org.rs]

- 6. Buy 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 31557-89-8 [smolecule.com]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

An In-depth Technical Guide on 2-Cyano-N-thiazol-2-yl-acetamide (CAS: 90158-62-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-N-thiazol-2-yl-acetamide (CAS number 90158-62-6), a heterocyclic compound with a thiazole ring. This document details its physicochemical properties, safety information, and a detailed experimental protocol for its synthesis. While direct biological activity data for the core compound is limited in publicly available literature, this guide extensively covers the significant antimicrobial and anticancer activities reported for its various derivatives. The potential mechanisms of action, as elucidated through studies of these derivatives, are also discussed. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, highlighting the potential of the this compound scaffold in medicinal chemistry.

Compound Identification and Physicochemical Properties

This compound is a solid crystalline compound. It is identified by the CAS number 90158-62-6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H5N3OS | |

| Molecular Weight | 167.19 g/mol | |

| Appearance | Solid crystalline compound | |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CC#N | |

| InChI Key | ZSPNFPWMLPHDQS-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 94 Ų | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Synthesis

The synthesis of this compound can be achieved through the reaction of 2-aminothiazole with cyanoacetic acid.

Experimental Protocol: Synthesis from 2-Aminothiazole and Cyanoacetic Acid

This protocol is based on the condensation reaction between 2-aminothiazole and cyanoacetic acid using a carbodiimide coupling agent.

Materials:

-

2-Aminothiazole

-

Cyanoacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Acetonitrile

-

Dilute Sodium Hydroxide (NaOH) solution (e.g., 2%)

-

6 N Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

Combine equimolar amounts of cyanoacetic acid (e.g., 4.5 g) and 2-aminothiazole (e.g., 5.3 g) in acetonitrile.

-

To this suspension, add a solution of dicyclohexylcarbodiimide (e.g., 12.0 g) in acetonitrile.

-

An exothermic reaction will occur, and the mixture may solidify. Add additional acetonitrile to facilitate stirring.

-

Stir the mixture for 1 hour and then let it stand overnight.

-

Collect the resulting solid by filtration.

-

Stir the collected solid with a dilute NaOH solution and filter to remove the dicyclohexylurea byproduct.

-

Acidify the filtrate with 6 N HCl to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from acetone to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Safety Information

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed when handling this compound.

Biological Activity of Derivatives

Disclaimer: The following data pertains to derivatives of this compound. Direct and comprehensive biological activity data for the parent compound (CAS 90158-62-6) is not extensively available in the current literature. The information presented here is to highlight the potential of the core scaffold.

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity of Derivatives

Numerous studies have synthesized and evaluated a range of this compound derivatives for their cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Selected this compound Derivatives

| Derivative Class | Cell Line(s) | IC50 (µM) | Potential Mechanism of Action | Reference(s) |

| 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide | HCT116 (Colon), MDA-MB-231 (Breast) | 9 - 91 | DNA cleavage via reactive oxygen species | |

| Piperazinyl-thiazole acetamide | Leukemia, Prostate | 3.51 - 5.15 (GI50) | VEGFR-2 inhibition | |

| Imidazopyridine derivatives | - | 0.027 (for TAK1) | TAK1 inhibition | |

| 2-(Alkylamido)thiazole analogues | L1210 (Leukemia) | 4 - 8 | GMP synthetase inhibition | |

| 2-(Arylamido)thiazole analogues | L1210 (Leukemia) | 0.2 - 1 | GMP synthetase inhibition |

4.1.1. Putative Anticancer Mechanism of Action

Based on studies of its derivatives, the anticancer effects of compounds based on the this compound scaffold may involve multiple mechanisms:

-

Induction of DNA Damage: Some derivatives have been shown to cause DNA cleavage, potentially through the generation of reactive oxygen species (ROS), leading to apoptosis.

-

Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival is another proposed mechanism. This includes:

-

Kinase Inhibition: Targeting kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Transforming growth factor-beta-activated kinase 1 (TAK1) can disrupt signaling pathways crucial for tumor growth and angiogenesis.

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for nucleotide synthesis, and its inhibition can halt cancer cell proliferation.

-

An In-depth Technical Guide to the Molecular Structure of 2-Cyano-N-thiazol-2-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-N-thiazol-2-yl-acetamide is a heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, incorporating both a reactive cyanoacetamide group and a biologically relevant thiazole ring, makes it a key intermediate in the synthesis of various derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known properties of this compound, adhering to the highest standards of scientific accuracy and data presentation for a research-oriented audience.

Molecular Structure and Properties

This compound possesses the chemical formula C₆H₅N₃OS and a molecular weight of approximately 167.19 g/mol .[1][2] The molecule consists of a central acetamide linker connecting a cyano group (-C≡N) and a thiazol-2-yl group. The presence of both a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O, the cyano N, and the thiazole N and S atoms) suggests the potential for diverse intermolecular interactions.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃OS | [1][2] |

| Molecular Weight | 167.19 g/mol | [1][2] |

| CAS Number | 90158-62-6 | [1] |

| IUPAC Name | 2-cyano-N-(1,3-thiazol-2-yl)acetamide | [3] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CC#N | [3] |

| InChI Key | ZSPNFPWMLPHDQS-UHFFFAOYSA-N | [3] |

Synthesis

The synthesis of this compound has been reported via the reaction of 2-aminothiazole with a cyanoacetic acid derivative. The following protocol is based on a reported experimental procedure.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Cyanoacetic acid (4.5 g)

-

2-Aminothiazole (5.3 g)

-

Dicyclohexylcarbodiimide (DCC) (12.0 g)

-

Acetonitrile

-

Dilute sodium hydroxide (NaOH) solution (ca. 2%)

-

6 N Hydrochloric acid (HCl)

-

Acetone

Procedure:

-

Solutions of cyanoacetic acid and 2-aminothiazole in acetonitrile are combined.

-

A solution of dicyclohexylcarbodiimide in acetonitrile is added to the suspension. An exothermic reaction occurs, and the mixture solidifies.

-

Additional acetonitrile is added, and the mixture is stirred for 1 hour, then allowed to stand overnight.

-

The resulting solid is collected by filtration.

-

The collected solid is stirred with a dilute sodium hydroxide solution and filtered.

-

The filtrate is acidified with 6 N hydrochloric acid.

-

The precipitated product is collected, washed with water, and dried. The reported melting point is 229°-230°C.

-

Recrystallization from acetone yields the purified 2-(cyanoacetylamino)thiazole with a reported melting point of 231°-232°C (with decomposition).

Synthesis Workflow

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Characterization is often mentioned in the context of its use as a starting material, but the raw data is not typically provided. The following table summarizes the expected characteristic spectroscopic features based on the analysis of related compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons (-CH₂-), the amide proton (-NH-), and the protons of the thiazole ring. |

| ¹³C NMR | Resonances for the cyano carbon, the carbonyl carbon, the methylene carbon, and the carbons of the thiazole ring. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C≡N stretch of the cyano group, the C=O stretch of the amide, and vibrations of the thiazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (167.19 g/mol ). |

Biological Activity and Potential Applications

While this compound itself has not been extensively studied for its biological activity, it serves as a crucial precursor for the synthesis of a wide range of heterocyclic compounds with significant pharmacological potential. Derivatives of this molecule have been investigated for various therapeutic applications.

Precursor for Biologically Active Molecules

-

Anticancer Activity: Derivatives of this compound, such as certain cyanoacrylamide derivatives, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial Activity: The core structure is utilized in the synthesis of novel thiophene, pyrazole, and pyridone derivatives that have shown promising antimicrobial and antifungal activities.[6]

-

Enzyme Inhibition: The structural motif is present in molecules designed as inhibitors for specific enzymes, highlighting its potential for targeted drug design.

Conclusion

References

- 1. ache.org.rs [ache.org.rs]

- 2. scienceopen.com [scienceopen.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. prepchem.com [prepchem.com]

- 5. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

An In-depth Technical Guide to 2-Cyano-N-thiazol-2-yl-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-N-thiazol-2-yl-acetamide, a heterocyclic compound with significant potential in medicinal chemistry. This document covers its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its applications in drug discovery and development.

Chemical Identity and Synonyms

The compound this compound is a derivative of acetamide featuring a cyano group and a thiazole ring. Its formal chemical nomenclature and various synonyms are crucial for accurate identification in literature and databases.

IUPAC Name: 2-cyano-N-(1,3-thiazol-2-yl)acetamide[1]

Synonyms: A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material sourcing.

| Synonym | Reference |

| This compound | [1] |

| 2-cyano-N-(thiazol-2-yl)acetamide | [1] |

| 2-cyano-N-1,3-thiazol-2-ylacetamide | [1] |

| 2-(cyanoacetylamino)thiazole | [1] |

| N-(1,3-thiazol-2-yl)cyanoacetamide | [1] |

| 2-Cyano-N-(2-thiazolyl)acetamide | [1] |

| MFCD00608535 | [1] |

| ZSPNFPWMLPHDQS-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in experimental settings and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C6H5N3OS | [1][2] |

| Molecular Weight | 167.19 g/mol | [1][2] |

| CAS Number | 90158-62-6 | [1] |

| InChI | InChI=1S/C6H5N3OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1H2,(H,8,9,10) | [1] |

| InChIKey | ZSPNFPWMLPHDQS-UHFFFAOYSA-N | [1] |

| SMILES | C1=CSC(=N1)NC(=O)CC#N | [1] |

| Computed XLogP3-AA | 0.4 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 167.015333 g/mol | [1] |

| Monoisotopic Mass | 167.015333 g/mol | [1] |

| Topological Polar Surface Area | 94 Ų | [1] |

| Heavy Atom Count | 11 | |

| Formal Charge | 0 | |

| Complexity | 197 | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the condensation of 2-aminothiazole with a cyanoacetylating agent. Below is a representative experimental protocol.

Objective: To synthesize this compound.

Materials:

-

2-Aminothiazole

-

Ethyl cyanoacetate

-

Pyridine (as a catalyst, optional)

-

Ethanol (as a solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and apparatus for reflux and filtration.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiazole (1 equivalent) in a suitable volume of absolute ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl cyanoacetate (1.1 equivalents). A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted starting materials and water-soluble impurities.

-

Neutralization: Suspend the crude product in water and neutralize with a saturated solution of sodium bicarbonate.

-

Final Filtration and Drying: Filter the neutralized product, wash with water, and dry under vacuum over anhydrous magnesium sulfate.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

General Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

Derivatives of this compound have demonstrated a range of biological activities, highlighting their potential as scaffolds for the development of new therapeutic agents.

Antimicrobial Activity: Several studies have explored the antimicrobial properties of compounds derived from 2-cyano-N-arylacetamides. These derivatives have shown inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as antifungal activity against species like Aspergillus flavus and Candida albicans. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Anticancer Activity: Thiazole-containing compounds are a well-established class of anticancer agents. Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have been shown to induce apoptosis, the programmed cell death, in cancer cells. For instance, certain 1,3,4-thiadiazole derivatives of acetamide have been found to activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway.[3] One study on a series of thiazole derivatives revealed that a promising compound induced cell cycle arrest at the G2/M phase and pre-G1 apoptosis in leukemia HL-60 cells.[4]

Enzyme Inhibition: The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes. While the precise targets for this compound itself are not extensively characterized in the available literature, its derivatives are known to inhibit enzymes associated with cancer progression and receptors involved in inflammatory responses.[5]

Drug Discovery Workflow:

Caption: A generalized workflow for drug discovery using the core scaffold.

Conclusion

This compound represents a versatile chemical scaffold with significant promise for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of diverse libraries of derivatives with a wide range of biological activities. Further research into the specific molecular targets and mechanisms of action of this compound and its analogs is warranted to fully exploit its therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising molecule.

References

- 1. 2-cyano-N-(1,3-thiazol-2-yl)acetamide | C6H5N3OS | CID 693166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 31557-89-8 [smolecule.com]

The Multifaceted Biological Activities of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-N-thiazol-2-yl-acetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a primary focus on their anticancer and antimicrobial properties. All quantitative data from cited literature is presented in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound ID/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b (2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide) | HCT116 (Colon) | 23 | [1] |

| MDA-MB-231 (Breast) | 30 | [1] | |

| Compound 3c (2-cyano-3-(1-(pyridin-2-yl)-3-(p-tolyl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide) | HCT116 (Colon) | 25 | [1] |

| MDA-MB-231 (Breast) | 9 | [1] | |

| Compound 10 (unspecified derivative) | HT29 (Colon) | 2.01 | [2] |

| Compound 20 (unspecified derivative) | H1299 (Lung) | 4.89 | [2] |

| SHG-44 (Glioma) | 4.03 | [2] | |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical) | 1.6 | [2] |

| Compound 28 (unspecified derivative) | HT29 (Colon) | 0.63 | [2] |

| A549 (Lung) | 8.64 | [2] | |

| HeLa (Cervical) | 6.05 | [2] | |

| Karpas299 (Lymphoma) | 13.87 | [2] | |

| Compound 4c (thiazole derivative with 2-(4-hydroxybenzylidene) substitution) | MCF-7 (Breast) | 2.57 | [3] |

| HepG2 (Liver) | 7.26 | [3] | |

| Compound 13 (2-aminobenzothiazole derivative) | HCT116 (Colon) | 6.43 | [4] |

| A549 (Lung) | 9.62 | [4] | |

| A375 (Melanoma) | 8.07 | [4] |

Proposed Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives, including the this compound core, are often attributed to their ability to inhibit various protein kinases involved in cancer progression.[2][5][6] These include pathways such as PI3K/Akt/mTOR and receptor tyrosine kinases like VEGFR-2, which are crucial for cell growth, proliferation, and angiogenesis.

Antimicrobial Activity

A significant number of this compound derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The thiazole ring is a well-known pharmacophore that contributes to the antimicrobial efficacy of these compounds.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

| Compound ID/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole-based cyanoacrylamide 3b | Escherichia coli | >128 | [1] |

| Staphylococcus aureus | 64 | [1] | |

| Thiazole-based cyanoacrylamide 3c | Escherichia coli | >128 | [1] |

| Staphylococcus aureus | 128 | [1] | |

| 2-phenylacetamido-thiazole derivative 16 | Escherichia coli | 1.56 - 6.25 | [7] |

| Pseudomonas aeruginosa | 1.56 - 6.25 | [7] | |

| Bacillus subtilis | 1.56 - 6.25 | [7] | |

| Staphylococcus aureus | 1.56 - 6.25 | [7] | |

| Amino/8-quinolinyl substituted thiazole | Various Bacteria & Fungi | 6.25 - 12.5 | [7] |

| Benzothiazole derivative VII | Staphylococcus aureus | ~0.023 - 0.049 | [8] |

| Bacillus subtilis | ~0.023 - 0.049 | [8] | |

| Klebsiella pneumoniae | ~0.023 - 0.049 | [8] | |

| Escherichia coli | ~0.023 - 0.049 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of biological activity studies. Below are the methodologies for the key assays cited in this guide.

Synthesis of this compound Derivatives

A common synthetic route for preparing these derivatives is through the Knoevenagel condensation.[1]

General Procedure:

-

A mixture of 2-cyano-N-(thiazol-2-yl)acetamide and the corresponding aromatic aldehyde is prepared in absolute ethanol.[1]

-

A catalytic amount of piperidine is added to the mixture.[1]

-

The reaction mixture is heated at reflux for a specified period (e.g., 3 hours).[1]

-

The resulting solid product is filtered, washed with ethanol, dried, and can be further purified by recrystallization.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated to allow for cell attachment.[9][11]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).[12]

-

MTT Addition: An MTT solution (typically 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[9][11]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[9][10][11]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.[9] The cell viability is calculated relative to untreated control cells.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[13][14][15]

Protocol:

-

Inoculum Preparation: A standardized microbial inoculum is prepared and uniformly spread over the surface of a suitable agar medium in a petri dish.[13][14]

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate.[15][16]

-

Compound Application: A defined volume of the test compound solution at a specific concentration is added to each well.[14] A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[14]

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).[13]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities in numerous preclinical studies. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of precise molecular mechanisms will be crucial for translating these promising findings into clinical applications.

References

- 1. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]

- 8. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. botanyjournals.com [botanyjournals.com]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

The Emergent Role of 2-Cyano-N-thiazol-2-yl-acetamide Derivatives in Oncology: A Technical Overview of Mechanisms of Action

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While 2-Cyano-N-thiazol-2-yl-acetamide primarily serves as a foundational scaffold in medicinal chemistry, its derivatives have emerged as a promising class of compounds with significant antiproliferative activities across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of the mechanisms of action employed by these derivatives, focusing on the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Due to a paucity of research on the core this compound compound itself, this document will focus on the well-documented activities of its advanced derivatives, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in a number of FDA-approved anticancer drugs. The versatility of the this compound core structure allows for the synthesis of a diverse library of derivatives. These derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including those of the colon, breast, liver, and leukemia. This guide will provide a detailed exploration of the molecular mechanisms that underpin the anticancer properties of these compounds, present quantitative efficacy data, and outline the experimental protocols used to elucidate these activities.

Mechanisms of Action in Cancer Cells

The anticancer activity of this compound derivatives is multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.

Induction of Apoptosis

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated through both intrinsic and extrinsic pathways.

-

Caspase Activation: A number of this compound derivatives have been shown to activate key executioner caspases, such as Caspase-3, and initiator caspases like Caspase-8 and Caspase-9.[1] This activation leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.

-

p53-Mediated Apoptosis: Some derivatives have been observed to induce apoptosis through a p53-mediated mechanism. The tumor suppressor protein p53 plays a critical role in responding to cellular stress, and its activation can trigger apoptosis.

-

Bcl-2 Family Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Certain derivatives of this compound have been shown to upregulate Bax and downregulate Bcl-2, thereby shifting the cellular balance towards apoptosis.

Below is a diagram illustrating the apoptotic signaling pathway initiated by these derivatives.

Cell Cycle Arrest

Derivatives of this compound have been shown to disrupt the normal progression of the cell cycle, a critical process for cancer cell proliferation.

-

G1 and G2/M Phase Arrest: Studies have demonstrated that these compounds can induce cell cycle arrest at both the G1 and G2/M checkpoints.[2] This prevents cancer cells from entering the synthesis (S) phase or mitosis (M) phase, respectively, thereby halting their proliferation.

The logical flow of cell cycle arrest is depicted in the following diagram.

References

Thiazole Acetamide Compounds: A Technical Guide to Their Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial and antifungal activities. Thiazole acetamide derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a range of pathogenic microorganisms. This technical guide provides an in-depth overview of the synthesis, antimicrobial and antifungal properties, and putative mechanisms of action of these compounds, tailored for professionals in the field of drug discovery and development.

Antimicrobial and Antifungal Efficacy of Thiazole Acetamide Derivatives

Numerous studies have demonstrated the broad-spectrum antimicrobial and antifungal activities of thiazole acetamide derivatives. The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of various thiazole acetamide derivatives against selected bacterial and fungal strains as reported in the scientific literature.

Table 1: Antibacterial Activity of Thiazole Acetamide Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Series A | |||||

| Compound A1 | 12.5 | 25 | 50 | 100 | [1] |

| Compound A2 | 6.25 | 12.5 | 25 | 50 | [1] |

| Series B | |||||

| Compound B1 | 3.125 | 6.25 | 12.5 | 25 | [2] |

| Compound B2 | 1.56 | 3.125 | 6.25 | 12.5 | [2] |

| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | [3] |

Table 2: Antifungal Activity of Thiazole Acetamide Derivatives against Candida albicans (MIC in µg/mL)

| Compound ID | Candida albicans (ATCC 10231) | Candida albicans (Clinical Isolate 1) | Candida albicans (Clinical Isolate 2) | Reference |

| Series C | ||||

| Compound C1 | 7.81 | 15.62 | 15.62 | [4][5] |

| Compound C2 | 3.9 | 7.81 | 7.81 | [4][5] |

| Compound C3 | 0.008 | 0.015 | 0.015 | [4][5] |

| Fluconazole | 0.5 | 1 | 2 | [6] |

| Nystatin | 1 | 1 | 1 | [4][5] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and antimicrobial evaluation of thiazole acetamide compounds, compiled from various research articles.

General Synthesis of Thiazole Acetamide Derivatives

The synthesis of thiazole acetamide derivatives typically follows a multi-step process, beginning with the formation of a substituted 2-aminothiazole ring, followed by N-acylation with a suitable acetamide moiety. A representative synthetic route is outlined below:

-

Synthesis of α-haloketone: An appropriately substituted ketone is halogenated, typically using bromine or N-bromosuccinimide, to yield the corresponding α-haloketone.

-

Hantzsch Thiazole Synthesis: The α-haloketone is then reacted with a thiourea or thioamide derivative in a cyclocondensation reaction to form the 2-aminothiazole ring.

-

N-acylation: The resulting 2-aminothiazole is subsequently acylated with a chloroacetyl chloride or a related derivative to produce the N-(thiazol-2-yl)acetamide scaffold.

-

Derivatization: Further structural diversity can be achieved by reacting the terminal chloride of the acetamide group with various nucleophiles, such as amines, thiols, or other heterocyclic moieties.

Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the synthesized compounds are commonly determined using broth microdilution or agar well diffusion methods.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Well Creation: Wells of a specific diameter are punched into the agar.

-

Application of Compounds: A defined volume of the test compound at a known concentration is added to each well.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and antimicrobial screening of thiazole acetamide compounds, as well as their proposed mechanism of antifungal action.

Caption: General synthetic workflow for thiazole acetamide derivatives.

References

- 1. synthesis-molecular-modeling-studies-and-evaluation-of-antifungal-activity-of-a-novel-series-of-thiazole-derivatives - Ask this paper | Bohrium [bohrium.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. jchemrev.com [jchemrev.com]

- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-N-thiazol-2-yl-acetamide and its related compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details their synthesis, summarizes their quantitative biological data, outlines key experimental protocols, and visualizes their mechanisms of action through signaling pathway and workflow diagrams.

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs. This compound serves as a versatile starting material for the synthesis of a wide array of derivatives exhibiting potent anticancer and antimicrobial properties. The presence of the cyanoacetamide group provides a reactive handle for various chemical transformations, allowing for the generation of diverse chemical libraries for biological screening.

Synthesis of this compound and Its Derivatives

The parent compound, this compound, can be synthesized from 2-aminothiazole and ethyl cyanoacetate. A common and efficient method for the synthesis of its derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of this compound with various aldehydes to yield a diverse range of substituted acrylamide derivatives.

General Experimental Protocol for Knoevenagel Condensation

A mixture of 2-cyano-N-(thiazol-2-yl)acetamide (1 equivalent) and the desired aromatic aldehyde (1 equivalent) is refluxed in absolute ethanol in the presence of a catalytic amount of piperidine for several hours. The resulting solid product is then filtered, washed with cold ethanol, and purified by recrystallization to yield the final product.

Caption: Synthetic and screening workflow for this compound derivatives.

Biological Activities

Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Many derivatives exhibit potent cytotoxicity against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | HeLa (Cervical Cancer) | 1.6 ± 0.8 | |

| A549 (Lung Cancer) | 8.64 | ||

| Derivative B | K563 (Leukemia) | 16.3 | |

| Derivative C | HT29 (Colon Cancer) | 0.63 | |

| Derivative D | PC-3 (Prostate Cancer) | 7 ± 0.6 | |

| Derivative E | MCF-7 (Breast Cancer) | 4 ± 0.2 | |

| Derivative F | Ovar-3 (Ovarian Cancer) | 1.55 | |

| Derivative G | MDA-MB-468 (Breast Cancer) | 2.95 |

Note: This table is a compilation of data from multiple sources and is not exhaustive. The specific structures of "Derivative A-G" can be found in the cited literature.

Antimicrobial Activity

Various derivatives have also shown promising activity against a spectrum of pathogenic bacteria and fungi. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative H | Escherichia coli | 5-10 | |

| Pseudomonas aeruginosa | 5-10 | ||

| Staphylococcus aureus | 5-10 | ||

| Derivative I | Candida albicans | 5 | |

| Derivative J | E. coli | 31.25 | |

| Derivative K | S. aureus (MRSA) | 0.39 |

Note: This table is a compilation of data from multiple sources and is not exhaustive. The specific structures of "Derivative H-K" can be found in the cited literature.

Mechanisms of Action

The biological effects of this compound derivatives are attributed to their interaction with specific cellular targets and pathways.

Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism of anticancer activity for many of these compounds is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these molecules disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Caption: Anticancer signaling pathway of tubulin polymerization inhibitors.

The apoptotic cascade initiated by these compounds often involves the activation of key executioner caspases, such as caspase-3 and caspase-9.

Antimicrobial Mechanism of Action

The antimicrobial activity of these thiazole derivatives is multifaceted and can involve several mechanisms:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit essential bacterial enzymes. One key target is Dihydrofolate Reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and some amino acids. Inhibition of DHFR disrupts bacterial growth and replication. Other potential enzyme targets include DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).

-

Cell Membrane Disruption: The amphiphilic nature of some of these compounds allows them to interact with and disrupt the integrity of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately, cell death.

Caption: Proposed antimicrobial mechanisms of action for thiazole derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their straightforward synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation and optimization in drug discovery programs. Future research should focus on elucidating the structure-activity relationships to enhance potency and selectivity, as well as on in-depth preclinical and clinical studies to evaluate their therapeutic potential.

Methodological & Application

Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide from 2-aminothiazole

Application Notes: Synthesis of 2-Cyano-N-thiazol-2-yl-acetamide

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The presence of the thiazole ring, a common scaffold in pharmacologically active molecules, coupled with the cyanoacetamide moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications.[2][3][4][5] Derivatives of this compound have been investigated for their antimicrobial and antitumor properties.[1] This document provides detailed protocols for the synthesis of this compound from 2-aminothiazole, presents key quantitative data, and illustrates the experimental workflow.

Chemical Properties

| Property | Value |

| Molecular Formula | C6H5N3OS |

| Molecular Weight | 167.19 g/mol [6][7] |

| CAS Number | 90158-62-6[6][7][8] |

| Appearance | Beige to pale yellow crystalline solid[1] |

| Melting Point | 229-232 °C[9] |

Synthetic Approaches

The synthesis of this compound from 2-aminothiazole is primarily achieved through the acylation of the amino group of 2-aminothiazole with a cyanoacetylating agent. The most common methods employ either cyanoacetic acid with a coupling agent or an active ester of cyanoacetic acid.

A prevalent method involves the reaction of 2-aminothiazole with cyanoacetic acid in the presence of a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), in an aprotic solvent like acetonitrile.[9] This method facilitates the formation of the amide bond by activating the carboxylic acid.

Another approach is the direct condensation of 2-aminothiazole with an ester of cyanoacetic acid, such as ethyl cyanoacetate, often under reflux in a suitable solvent like dimethylformamide (DMF).[5][10]

The choice of synthetic route may depend on factors such as the availability of reagents, desired purity, and scalability of the reaction. The DCC coupling method is often favored for its high yield and relatively mild reaction conditions.

Experimental Protocols

Method 1: Synthesis using Cyanoacetic Acid and Dicyclohexylcarbodiimide (DCC)

This protocol is adapted from a procedure utilizing dicyclohexylcarbodiimide as a coupling agent.[9]

Materials:

-

2-Aminothiazole

-

Cyanoacetic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Acetonitrile (anhydrous)

-

Sodium hydroxide (NaOH) solution (approx. 2%)

-

Hydrochloric acid (HCl) (6 N)

-

Acetone

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2-aminothiazole (5.3 g) and cyanoacetic acid (4.5 g) in acetonitrile (60 ml).

-

To this suspension, add a solution of dicyclohexylcarbodiimide (12.0 g) in acetonitrile (30 ml).

-

An exothermic reaction will occur, and the mixture may solidify. Add an additional 60 ml of acetonitrile and stir the mixture for 1 hour.

-

Allow the mixture to stand overnight at room temperature.

-

Collect the solid by filtration. The collected solid (approximately 20 g) contains the product and dicyclohexylurea (DCU) byproduct.

-

Stir the collected solid with a dilute (ca. 2%) NaOH solution and filter to remove the insoluble DCU.

-

Acidify the filtrate with 6 N HCl to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

-

Recrystallize the crude product from acetone to yield pure this compound.

Quantitative Data Summary

| Method | Reactants | Solvent | Key Conditions | Yield | Melting Point (°C) | Reference |

| 1 | 2-Aminothiazole, Cyanoacetic acid, DCC | Acetonitrile | Stirred for 1 hr, stand overnight | High | 231-232 (dec.) | [9] |

| 2 | 2-Aminothiazole, Ethyl cyanoacetate | Dimethylformamide | Reflux for 5 hr | 71% | 129-130 | [10] |

Visualizations

Chemical Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. Buy 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 31557-89-8 [smolecule.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 2-cyano-N-(1,3-thiazol-2-yl)acetamide | C6H5N3OS | CID 693166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide [article.sapub.org]

Knoevenagel Condensation for 2-Cyano-N-thiazol-2-yl-acetamide Derivatives: Application Notes and Protocols for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Cyano-N-thiazol-2-yl-acetamide derivatives via Knoevenagel condensation. It includes experimental procedures, quantitative data on reaction yields and biological activities, and a proposed signaling pathway for their anticancer effects.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The Knoevenagel condensation is a versatile and widely used method in organic synthesis for the formation of carbon-carbon double bonds. This reaction is particularly useful for the synthesis of α,β-unsaturated cyanoacrylamides, which are known to exhibit a range of biological activities.

This application note focuses on the synthesis of this compound derivatives through the Knoevenagel condensation of this compound with various aromatic aldehydes. The resulting compounds have shown promise as potential anticancer agents, with a proposed mechanism involving photo-induced DNA cleavage mediated by reactive oxygen species.

Data Presentation

Table 1: Synthesis of 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives (3a-f) via Knoevenagel Condensation

| Compound | Aldehyde (2a-f) | Yield (%) | Melting Point (°C) |

| 3a | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | 85 | 240–244 |

| 3b | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 89 | 252–256 |

| 3c | 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | 92 | > 300 |

| 3d | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 88 | 268–272 |

| 3e | 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 75 | 248–252 |

| 3f | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 82 | 260–264 |

Data sourced from Barakat et al. (2022).[1]

Table 2: In Vitro Cytotoxic Activity (IC50) of Selected Derivatives

| Compound | HCT116 (Colon Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| 3b (dark) | 72 | 91 |

| 3b (illuminated) | 23 | 30 |

| 3c (dark) | 82 | 64 |

| 3c (illuminated) | 25 | 9 |

| Doxorubicin | 40 | 64.8 |

Data sourced from Barakat et al. (2022). Illuminated conditions refer to irradiation at 365 nm.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Cyano-N-(thiazol-2-yl)acetamide (1)

The starting material, 2-Cyano-N-(thiazol-2-yl)acetamide (1), can be synthesized in high yields and purity following established literature procedures.[1]

Protocol 2: General Procedure for the Knoevenagel Condensation for the Synthesis of Thiazole-based Cyanoacrylamide Derivatives (3a-f)

This protocol is adapted from the work of Barakat et al. (2022).[1]

Materials:

-

2-Cyano-N-(thiazol-2-yl)acetamide (1) (167 mg, 1.0 mmol)

-

Appropriate aromatic aldehyde (2a-f) (1.0 mmol)

-

Absolute Ethanol (10 mL)

-

Piperidine (0.2 mL, 2.0 mmol)

-

Dioxane

Procedure:

-

A mixture of 2-Cyano-N-(thiazol-2-yl)acetamide (1) (167 mg, 1.0 mmol) and the corresponding aromatic aldehyde (2a-f) (1.0 mmol) is prepared in a round-bottom flask.

-

Absolute ethanol (10 mL) is added to the mixture, followed by the addition of piperidine (0.2 mL, 2.0 mmol) as a basic catalyst.

-

The reaction mixture is heated at reflux for 3 hours.

-

After the reaction is complete, the formed solid product is filtered.

-

The solid is washed with ethanol, dried, and then crystallized from an ethanol/dioxane mixture (5:1, v/v) to yield the pure 2-cyanoacrylamide derivatives (3a-f).

Characterization:

The synthesized compounds can be characterized using various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C≡N, and C=O.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and purity of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized derivatives.

-

Elemental Analysis: To confirm the elemental composition of the products.

Mandatory Visualizations

Knoevenagel Condensation Workflow

Caption: Experimental workflow for the synthesis of this compound derivatives.

Proposed Signaling Pathway for Anticancer Activity

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

References

The Versatility of 2-Cyano-N-thiazol-2-yl-acetamide: A Building Block for Biologically Active Heterocycles

Introduction

2-Cyano-N-thiazol-2-yl-acetamide has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique molecular architecture, featuring a reactive methylene group flanked by a cyano and an acetamido group, coupled with the inherent biological significance of the thiazole moiety, makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds. This application note provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the synthesis of various biologically active molecules, including those with antimicrobial and anticancer properties. Detailed experimental protocols for key transformations and a summary of reported quantitative data are presented to facilitate its adoption in research and drug development.

Synthetic Applications

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, primarily through reactions involving its active methylene group. Key synthetic strategies include Knoevenagel condensations, multicomponent reactions, and cyclization reactions to form substituted thiazoles, pyrazoles, and thiophenes.

Knoevenagel Condensation

The active methylene group in this compound readily participates in Knoevenagel condensation reactions with various aldehydes. This reaction provides a straightforward route to α,β-unsaturated cyanoacrylamides, which are themselves valuable intermediates for further synthetic transformations and often exhibit biological activity.

Table 1: Synthesis of 2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide Derivatives via Knoevenagel Condensation [1]

| Aldehyde (Ar-CHO) | Product | Yield (%) | Melting Point (°C) |

| 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide | 89 | 252–256 |

| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 2-Cyano-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide | 80 | 252–254 |

Synthesis of Thiazole Derivatives

The inherent thiazole ring in the starting material can be further functionalized or used to direct the formation of more complex thiazole-containing systems. A common approach involves the reaction with phenyl isothiocyanate, followed by cyclization with α-haloketones or other appropriate reagents.

Table 2: Synthesis of Thiazole Derivatives

| Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| 1. Phenyl isothiocyanate, KOH/DMF; 2. Bromoacetone | 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide | 60 | 308-310 | [2] |

| 1. Phenyl isothiocyanate, KOH/DMF; 2. Chloroacetyl chloride | 2-Cyano-N-(3-cyanoquinolin-2-yl)-2-(5-oxo-3-phenylthiazolidin-2-ylidene)acetamide | - | - | [2] |

Synthesis of Pyrazole Derivatives

The cyano and acetamido functionalities of this compound can be exploited to construct pyrazole rings. This is often achieved through reactions with hydrazine derivatives, leading to compounds with potential medicinal applications.

Table 3: Synthesis of Pyrazole Derivatives

| Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Diazotized aromatic amines | 2-Arylhydrazono-2-cyano-N-(3-cyanoquinolin-2-yl)acetamide derivatives | - | - | [2] |

| Hydrazine hydrate | Aminopyrazole containing compounds | - | - | [2] |

Synthesis of Thiophene Derivatives

The Gewald reaction, a multicomponent reaction involving an active methylene compound, an aldehyde or ketone, and elemental sulfur, can be adapted for the synthesis of thiophene derivatives from this compound.

Table 4: Synthesis of Thiophene Derivatives

| Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Malononitrile, Elemental sulfur, Triethylamine | 3,5-Diamino-4-cyano-N-(3-cyanoquinolin-2-yl)thiophene-2-carboxamide | - | - | [2] |

Biological Activities of Synthesized Derivatives

Derivatives of this compound have been reported to exhibit a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several thiazole derivatives synthesized from this compound have shown promising activity against various bacterial and fungal strains. The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes like DNA gyrase.

Table 5: Antimicrobial Activity of Thiazole Derivatives

| Compound | Organism | MIC (μg/mL) | Reference |

| Thiazole Derivative A | Staphylococcus aureus | 12.5 | [3] |

| Thiazole Derivative A | Escherichia coli | 25 | [3] |

| Thiazole Derivative B | Candida albicans | 6.25 | [3] |

Anticancer Activity

The anticancer potential of thiazole derivatives is a significant area of research. Compounds derived from this compound have demonstrated cytotoxicity against various cancer cell lines. The mechanisms of action are often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 and PI3K/Akt/mTOR pathways, or through the disruption of microtubule dynamics by inhibiting tubulin polymerization.

Table 6: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| Thiazole Derivative C | MCF-7 (Breast Cancer) | 5.8 | |

| Thiazole Derivative C | HeLa (Cervical Cancer) | 7.2 | |

| Thiazole Derivative D | HCT116 (Colon Cancer) | 3.5 | [4] |

Experimental Protocols

Protocol 1: General Procedure for the Knoevenagel Condensation of this compound with Aromatic Aldehydes[1]

-

A mixture of this compound (1.0 mmol) and the appropriate aromatic aldehyde (1.0 mmol) is suspended in absolute ethanol (20 mL).

-

A catalytic amount of piperidine (0.1 mmol) is added to the suspension.

-

The reaction mixture is heated at reflux for 3-5 hours, during which the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Protocol 2: Synthesis of Thiazole Derivatives via Reaction with Phenyl Isothiocyanate and Bromoacetone[2]

-

To a stirred solution of potassium hydroxide (2.0 mmol) in dimethylformamide (DMF, 20 mL), 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide (a derivative of the title compound) (2.0 mmol) is added.

-

The mixture is stirred at room temperature for 30 minutes.

-

Phenyl isothiocyanate (2.0 mmol) is then added, and the stirring is continued for an additional 6 hours.

-

Bromoacetone (2.0 mmol) is subsequently added to the reaction mixture, and stirring is maintained for another 3 hours.

-

The reaction mixture is then poured into ice-cold water.

-

The resulting solid precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol.

Protocol 3: Synthesis of Thiophene Derivatives via Gewald Reaction[2]

-

To a solution of 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide (5.0 mmol) in dioxane (25 mL), triethylamine (1.0 mL) is added.

-

Malononitrile (5.0 mmol) and elemental sulfur (5.0 mmol) are then added to the reaction mixture.

-

The mixture is heated at reflux for 5 hours.

-

After cooling, the reaction mixture is poured into an ice/water mixture containing a few drops of hydrochloric acid to neutralize it.

-

The solid product that forms is collected by filtration and crystallized from dioxane.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Synthetic routes from this compound.

Caption: Anticancer mechanisms of thiazole derivatives.

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Conclusion

This compound is a cornerstone building block for the synthesis of a wide range of heterocyclic compounds with significant biological potential. Its reactivity, coupled with the inherent properties of the thiazole ring, provides a powerful platform for the development of novel therapeutic agents. The detailed protocols and compiled data herein serve as a valuable resource for researchers in organic synthesis and drug discovery, aiming to harness the full potential of this versatile molecule. Further exploration of its synthetic transformations and the biological evaluation of its derivatives are poised to yield exciting advancements in medicinal chemistry.

References

- 1. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Applications of 2-Cyano-N-thiazol-2-yl-acetamide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 2-cyano-N-thiazol-2-yl-acetamide, has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the applications of this compound, detailing its pharmacological activities, experimental protocols for the synthesis of key derivatives, and insights into its mechanisms of action.

Therapeutic Applications and Biological Activities

Derivatives of this compound have been extensively investigated for their potential as therapeutic agents. The core structure allows for facile chemical modification, leading to compounds with a broad spectrum of biological activities.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, liver, and prostate cancers.

Mechanism of Action: The primary anticancer mechanisms identified for these derivatives include the inhibition of tubulin polymerization and the induction of apoptosis.

-

Tubulin Polymerization Inhibition: Several derivatives interfere with the dynamics of microtubule formation by binding to the colchicine binding site on β-tubulin. This disruption of the cytoskeleton leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.

-

Induction of Apoptosis: These compounds can induce programmed cell death through the intrinsic (mitochondrial) pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins such as Bcl-2, the release of cytochrome c from the mitochondria, and the subsequent activation of a cascade of caspases (including caspase-3, -7, -8, -9, and -10).[1][2][3]

The following diagram illustrates the intrinsic apoptosis pathway initiated by this compound derivatives.

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

The following diagram illustrates the inhibition of tubulin polymerization.

Caption: Mechanism of tubulin polymerization inhibition.

Quantitative Data: The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Thiazole-naphthalene | MCF-7 (Breast) | 0.48 ± 0.03 | [4] |

| 2 | Thiazole-naphthalene | A549 (Lung) | 0.97 ± 0.13 | [4] |

| 3 | Bis-thiazole | Hela (Cervical) | 0.00065 | [3] |

| 4 | Bis-thiazole | KF-28 (Ovarian) | 0.006 | [3] |

| 5 | Phthalimide-thiazole | MCF-7 (Breast) | 0.2 ± 0.01 | [5] |

| 6 | Phthalimide-thiazole | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [5] |

| 7 | 2,4-disubstituted thiazole | HepG2 (Liver) | 3.35 ± 0.2 | [6] |

| 8 | 2,4-disubstituted thiazole | HCT116 (Colon) | 18.69 ± 0.9 | [6] |

| 9 | Thiazole derivative | HepG-2 (Liver) | 14.05 | [7] |

| 10 | Thiazole derivative | MCF-7 (Breast) | 17.77 | [7] |

| 11 | Thiazole derivative | HCT116 (Colon) | 4.7 µg/ml | [8] |

| 12 | Thiazole derivative | MCF-7 (Breast) | 4.8 µg/ml | [8] |

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: The following table summarizes the in vitro antimicrobial activity (MIC values) of selected derivatives.

| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 13 | N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | [9] |

| 14 | N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | [9] |

| 15 | 2-Mercaptobenzothiazole acetamide | E. coli | Close to standard | [10] |

| 16 | 2-Mercaptobenzothiazole acetamide | S. typhi | Lower than standard | [10] |

| 17 | 2-Mercaptobenzothiazole acetamide | B. subtilis | Lower than standard | [10] |

| 18 | Thiazole with β-amino acid | S. aureus | 1-2 | [11] |

| 19 | Dihydropyrimidinone-benzothiazole | Gram-positive bacteria | Active | [12] |

| 20 | Dihydropyrimidinone-benzothiazole | Gram-negative bacteria | Active | [12] |

| 21 | Dihydropyrimidinone-benzothiazole | C. albicans | Active | [12] |

Experimental Protocols